2-Amino-3-hydroxypyridine (CAS 16867-03-1) is a bifunctional synthetic intermediate characterized by an amino group at the 2-position and a hydroxyl group at the 3-position of a pyridine ring. Operating as a crystalline solid with moderate solubility in polar organic solvents like methanol and DMSO, it serves as a critical precursor in the synthesis of functionalized heterocycles, including coumarins, 1,4-oxazines, and benzoxazoles . Beyond organic synthesis, its dual-donor structural motif enables the formation of stable Schiff bases and multidentate transition metal complexes, making it highly relevant for industrial applications ranging from cosmetic dye formulations to advanced corrosion inhibitors [1].
Attempting to substitute 2-amino-3-hydroxypyridine with its benzene analog, 2-aminophenol, fundamentally alters reaction outcomes and product stability. The presence of the pyridine nitrogen acts as an electron-withdrawing group, which modulates the nucleophilicity of both the amine and hydroxyl groups, altering regioselectivity during cyclization reactions[1]. Furthermore, the pyridine ring provides a tertiary nitrogen that acts as an additional coordination site, enabling the formation of tridentate and bidentate metal complexes that 2-aminophenol cannot support [2]. This structural distinction is non-negotiable for buyers procuring precursors for specialized metal-organic frameworks, high-efficiency corrosion inhibitors, or specific pharmaceutical scaffolds where the exact electronic and steric profile of the pyridine core is required.
In the Lewis acid-catalyzed synthesis of N-substituted benzoxazoles via reaction with isatoic anhydride, 2-amino-3-hydroxypyridine demonstrates significantly higher precursor efficiency compared to its benzene analog. Under identical anhydrous ZnCl2-catalyzed reflux conditions, 2-amino-3-hydroxypyridine achieved a 45% yield, whereas 2-aminophenol yielded only 36% [1].
| Evidence Dimension | Cyclization Yield |
| Target Compound Data | 45% yield |
| Comparator Or Baseline | 2-Aminophenol (36% yield) |
| Quantified Difference | +9% absolute yield improvement |
| Conditions | ZnCl2-catalyzed reaction with isatoic anhydride in high-boiling aromatic solvents |
Higher cyclization yields directly translate to reduced raw material waste and improved throughput in the commercial scale-up of fused heterocyclic pharmaceutical intermediates.
The incorporation of the pyridine nitrogen significantly alters the toxicological profile of the compound compared to 2-aminophenol. Based on chemistry-based read-across for the Murine Local Lymph Node Assay (LLNA), the electron-withdrawing effect of the pyridine nitrogen is predicted to increase the EC3 value (Effective Concentration inducing a 3-fold stimulation of proliferation) by a factor of 2.5 relative to 2-aminophenol (EC3 = 0.4) [1].
| Evidence Dimension | Skin Sensitization Potential (EC3 Value) |
| Target Compound Data | Predicted 2.5x increase in EC3 (lower sensitization) |
| Comparator Or Baseline | 2-Aminophenol (EC3 = 0.4) |
| Quantified Difference | 2.5-fold reduction in sensitization potency |
| Conditions | Murine Local Lymph Node Assay (LLNA) predictive read-across |
A lower sensitization potential reduces occupational hazard controls during bulk handling and expands the compound's viability as a primary intermediate in cosmetic formulations like oxidative hair dyes.
Schiff bases derived from 2-amino-3-hydroxypyridine exhibit exceptional performance as corrosion inhibitors for industrial metals. When condensed with 2-hydroxy-1,4-naphthoquinone, the resulting bidentate ketoimine-tautomeric ligand achieved a 94.6% corrosion inhibition efficiency on mild steel in acidic environments, significantly outperforming uninhibited baselines [1].
| Evidence Dimension | Corrosion Inhibition Efficiency |
| Target Compound Data | 94.6% inhibition efficiency |
| Comparator Or Baseline | Uninhibited 1M HCl baseline |
| Quantified Difference | 94.6% reduction in mild steel corrosion rate |
| Conditions | 9x10^-5 M inhibitor concentration at 303 K, 5-hour immersion in 1M HCl |
Procuring this specific pyridine precursor enables the synthesis of highly effective, low-concentration industrial corrosion inhibitors that conform to Langmuir adsorption isotherms.
Directly following from its superior cyclization yields compared to benzene analogs, 2-amino-3-hydroxypyridine is the optimal starting material for synthesizing complex heterocycles such as 1,4-oxazines, functionalized coumarins, and benzoxazoles. Its specific electronic profile ensures higher efficiency in Lewis acid-catalyzed ring-closing reactions, making it highly valuable for pharmaceutical intermediate manufacturing [1].
Leveraging its reduced skin sensitization potential relative to 2-aminophenol, this compound is highly suitable for use as a primary intermediate in oxidative hair dye formulations. It reacts predictably with other intermediates under oxidative conditions (e.g., hydrogen peroxide or air oxidation) to form stable dye-stuffs while maintaining a safer occupational and consumer handling profile [2].
Based on its ability to form stable bidentate and tridentate Schiff bases, 2-amino-3-hydroxypyridine is an essential precursor for industrial anti-corrosion additives. Its derivatives provide >94% inhibition efficiency on mild steel in acidic environments by forming a protective physiosorbed layer, making it a critical procurement item for the oil, gas, and metal-treatment industries [3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard